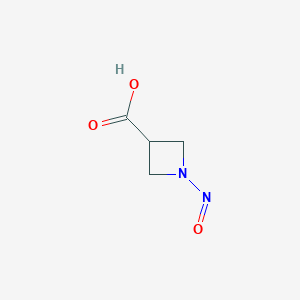
3-ethyl-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-methylbenzoic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the third position and a methyl group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride, followed by oxidation of the resulting product. Another method involves the direct alkylation of benzoic acid derivatives using appropriate alkylating agents under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 3-ethyl-4-methylbenzaldehyde or this compound.
Reduction: 3-ethyl-4-methylbenzyl alcohol.
Substitution: 3-ethyl-4-methylbromobenzene or 3-ethyl-4-methylchlorobenzene.
Scientific Research Applications
3-Ethyl-4-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethyl-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ethyl and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity towards its molecular targets. Further research is needed to elucidate the detailed pathways involved.
Comparison with Similar Compounds
- 4-Ethylbenzoic acid
- 4-Methylbenzoic acid
- 3-Ethylbenzoic acid
Comparison: 3-Ethyl-4-methylbenzoic acid is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to 4-ethylbenzoic acid and 4-methylbenzoic acid, the additional substituent provides distinct steric and electronic effects, making it a valuable compound for various applications.
Properties
CAS No. |
1369939-70-7 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



